molecular formula C17H14N4O6 B2606821 3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396867-34-7

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2606821
CAS No.: 1396867-34-7
M. Wt: 370.321
InChI Key: VJFSWRXHQZJNKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(3-methylisoxazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C17H14N4O6 and its molecular weight is 370.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

  • Synthesis of Novel Heterocyclic Compounds

    This compound is used as an initiative for preparing new heterocyclic compounds, such as benzodifuranyl, 1,3,5-triazines, and oxadiazepines. These new chemical structures are characterized based on elemental and spectral analysis, including IR, NMR, and MS. The synthesized compounds have shown promise as cyclooxygenase-1/ cyclooxygenase-2 (COX-1/COX-2) inhibitors, exhibiting significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Evaluation of Biological Activities

    The compound has been instrumental in the design and synthesis of novel thiopyrimidine-glucuronide compounds with promising biological activities. The synthetic route involved the formation of the dihydropyrimidine skeleton and installation of the pyrimidine ring with an amino group. The structures of all newly synthesized compounds were characterized by analytical data, IR, 1H NMR, and mass spectrometry, indicating their potential in scientific research applications (Wanare, 2022).

Computational Elucidation and Molecular Docking Studies

  • Computational Studies and Synthesis

    This compound has been used in a study describing an efficient method for the synthesis of substituted carboxamide derivatives. The formation of these products was investigated and supported by theoretical calculations, highlighting the importance of computational studies in understanding the chemical synthesis process (Guleli, Erdem, Ocal, Erden, & Sari, 2019).

  • Molecular Docking Studies

    Research involving this compound has extended to docking studies, where novel derivatives are characterized and evaluated for their potential in various biological applications. These studies are crucial for understanding the interaction between the synthesized compounds and biological targets, aiding in the development of effective therapeutic agents (Talupur, Satheesh, & Chandrasekhar, 2021).

Antiviral and Antitumor Applications

  • Anti-Influenza Virus Activity

    Some derivatives of this compound have shown remarkable activity against avian influenza virus, demonstrating the compound's potential in the development of antiviral agents. The study involved synthesizing novel benzamide-based aminopyrazoles and testing them for their efficacy against influenza A virus (subtype H5N1) (Hebishy, Salama, & Elgemeie, 2020).

  • Potential in Cancer Treatment

    The compound has also been involved in the discovery of poly(ADP-ribose) polymerase (PARP) inhibitors for cancer treatment. These inhibitors exhibit excellent enzyme potency and cellular potency, showing significant potential in the therapeutic landscape for cancer (Penning et al., 2009).

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-N-(3-methyl-1,2-oxazol-5-yl)-2,4-dioxo-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O6/c1-9-4-14(27-20-9)19-15(22)11-6-18-17(24)21(16(11)23)7-10-2-3-12-13(5-10)26-8-25-12/h2-6H,7-8H2,1H3,(H,18,24)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJFSWRXHQZJNKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.